molecular formula C8H4ClN3 B12283825 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B12283825
M. Wt: 177.59 g/mol
InChI Key: OMUFGKKHQDNXCY-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 6th position and a cyano group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with a suitable amine, followed by cyclization to form the desired pyrrolo[3,2-b]pyridine ring system . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy . The compound’s structure allows it to fit into the binding pocket of the target enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H

InChI Key

OMUFGKKHQDNXCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C2C#N)Cl

Origin of Product

United States

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